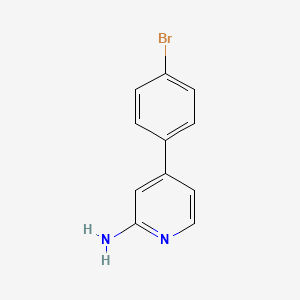

4-(4-Bromophenyl)pyridin-2-amine

描述

Significance of Pyridin-2-amine Scaffolds in Organic Synthesis and Molecular Design

The pyridin-2-amine scaffold is a particularly important structural motif. The presence of the amino group at the 2-position significantly influences the electronic properties of the pyridine (B92270) ring, making it a key component in the design of novel compounds. nih.gov This scaffold is a common feature in a multitude of biologically active molecules and serves as a versatile intermediate in organic synthesis. researchgate.net Its ability to participate in various chemical transformations allows for the construction of diverse molecular architectures. nih.gov

The pyridine skeleton's inherent characteristics, such as its solubility and capacity for hydrogen bond formation, contribute to its widespread use as a bioisostere for amides and other nitrogen-containing heterocycles in drug design. nih.gov The development of new and improved methods for synthesizing functionalized pyridines continues to be an active area of research. nih.gov

Overview of Halogenated Phenyl Moieties in Chemical Scaffolds

The introduction of halogen atoms, such as bromine, into phenyl moieties is a common strategy in medicinal chemistry and materials science. nih.gov Halogenation can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The bromine atom, in particular, can act as a valuable functional handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a wide array of analogs. nih.gov

The site-specific incorporation of halogens has historically been a synthetic challenge, but advancements in catalysis and biosynthetic pathways are providing new avenues to access these valuable compounds. nih.gov The strategic placement of a halogen can lead to the development of derivatives with enhanced or entirely new biological activities. nih.govnih.gov

Research Rationale for 4-(4-Bromophenyl)pyridin-2-amine (B6206686) and Related Analogs

The compound this compound combines the key features of both the pyridin-2-amine scaffold and a halogenated phenyl group. This unique combination makes it a compound of significant interest for a variety of research applications. The rationale for its study is multifaceted:

Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the amino-pyridine core can undergo a range of chemical transformations. tsijournals.commdpi.com

Medicinal Chemistry: The structural motifs present in this compound are found in compounds with a wide range of biological activities. Research into this and related analogs could lead to the discovery of new therapeutic agents. nih.govresearchgate.net

Materials Science: Pyridine-based structures are known to have interesting optical and electronic properties. The incorporation of a heavy atom like bromine can influence these properties, making such compounds candidates for use in materials science applications. researchgate.net

The investigation of this compound and its analogs allows chemists to explore structure-activity relationships and develop new compounds with tailored properties for specific applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.107 g/mol chemsrc.com |

| Boiling Point | 345.5°C at 760 mmHg chemsrc.com |

| Density | 1.51 g/cm³ chemsrc.com |

Further research into the synthesis, characterization, and applications of this compound and its derivatives is ongoing and promises to yield new insights and discoveries in the field of chemical science.

Structure

3D Structure

属性

分子式 |

C11H9BrN2 |

|---|---|

分子量 |

249.11 g/mol |

IUPAC 名称 |

4-(4-bromophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9BrN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14) |

InChI 键 |

MECJGBBWTZFXLM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)N)Br |

产品来源 |

United States |

Synthetic Methodologies for 4 4 Bromophenyl Pyridin 2 Amine and Derivatives

Established Synthetic Routes and Mechanistic Considerations

The construction of the 4-(4-bromophenyl)pyridin-2-amine (B6206686) scaffold is predominantly achieved through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of 4-arylpyridines. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most prominent and versatile methods employed.

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. libretexts.org In the context of synthesizing the parent structure, 4-(4-bromophenyl)pyridine, this would typically involve the reaction of a pyridine (B92270) boronic acid derivative with a brominated benzene (B151609) species, or conversely, 4-bromopyridine (B75155) with a (4-bromophenyl)boronic acid. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. libretexts.org The choice of ligands, bases, and solvents is critical for achieving high yields and can be tailored to the specific substrates. mdpi.comnih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst is common in these reactions. mdpi.com

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is crucial for introducing the 2-amino group onto the pyridine ring. The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org For the synthesis of N-arylpyrimidin-2-amine derivatives, optimized Buchwald-Hartwig conditions have been reported using a palladium catalyst with ligands like Xantphos. nih.govnih.gov Microwave irradiation has also been effectively used to facilitate these C-N couplings, often leading to good to excellent yields. beilstein-journals.org

A recent development, termed aminative Suzuki-Miyaura coupling , combines features of both reactions to form diaryl amines from aryl halides and boronic acids in a single pot, offering a novel pathway to complex amine derivatives. snnu.edu.cn

Amine Functionalization and Derivatization Approaches

Once the this compound core is established, the 2-amino group serves as a versatile handle for further functionalization. Standard organic transformations can be employed to introduce a wide array of substituents, thereby modifying the compound's properties for various applications.

For instance, the amino group can undergo N-arylation via Buchwald-Hartwig amination with different aryl halides to produce a library of N-aryl derivatives. nih.govnih.gov Additionally, acylation reactions can introduce amide functionalities, and alkylation can lead to secondary or tertiary amines. These derivatization approaches are essential for exploring the structure-activity relationships of potential drug candidates.

Ring Synthesis and Modification Pathways

While cross-coupling reactions on pre-existing pyridine rings are common, the construction of the substituted pyridine ring itself is another important synthetic strategy. acsgcipr.org Various methods for pyridine ring synthesis exist, often involving multi-component reactions that allow for the rapid assembly of complex structures. scilit.comacs.org

One classical approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org Other methods include cycloaddition reactions and metal-catalyzed cyclizations. acsgcipr.orgorganic-chemistry.org For example, a one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives under microwave irradiation, offering high yields and short reaction times. acs.org The synthesis of the related 2-amino-4-bromopyridine (B18318) has been achieved from 2,4-dibromo pyridine-N-oxide through amination and subsequent reduction. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For Suzuki-Miyaura reactions, studies have shown that the choice of base and solvent significantly impacts the yield. For example, in the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines, different combinations of bases (like K₃PO₄) and solvents (such as toluene (B28343), acetonitrile, and 1,4-dioxane) were tested to achieve optimal results. mdpi.com Similarly, for Buchwald-Hartwig aminations, the selection of the phosphine ligand is critical. Sterically hindered biaryl phosphine ligands have proven to be highly effective. rsc.org Optimization tables from various studies demonstrate the systematic approach taken to identify the best conditions. For instance, in the synthesis of N-arylpyrimidin-2-amine derivatives, refluxing in toluene with a specific palladium catalyst, ligand, and base for 8 hours was found to be optimal. nih.govnih.gov

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 60% | mdpi.com |

| Buchwald-Hartwig | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82% | nih.govnih.gov |

| Pyridine Synthesis | Microwave Irradiation | - | Ethanol | - | 82-94% | acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and their intermediates. scilit.combiosynce.com For the synthesis of pyridine derivatives, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. rsc.orgrsc.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: Utilizing highly efficient catalysts to reduce waste and energy consumption. biosynce.com Palladium-catalyzed reactions, while using a heavy metal, are often used in very low concentrations, contributing to a higher atom economy. biosynce.com Iron-catalyzed cyclizations have also been developed as a greener alternative for pyridine synthesis. rsc.org

Solvent Selection: Employing greener solvents like water or ethanol, or even performing reactions under solvent-free conditions. acs.orgrsc.org Ionic liquids are also being explored as recyclable reaction media. scilit.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as in one-pot multicomponent reactions. acs.orgrsc.org

Energy Efficiency: Using energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. acs.org

Scalability Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development or commercial purposes presents several challenges. rsc.org A scalable synthesis must be robust, safe, cost-effective, and environmentally acceptable.

For the synthesis of pyridine-containing compounds, several factors must be considered for scalability:

Reagent Cost and Availability: The starting materials should be inexpensive and readily available in large quantities. nih.gov

Reaction Conditions: The reaction should ideally be run at or near ambient temperature and pressure. The use of highly toxic or pyrophoric reagents should be avoided. nih.gov

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the process, such as exothermic reactions or the handling of hazardous materials.

Purification: The purification method should be amenable to large-scale operations. Chromatography is often avoided in favor of crystallization or distillation.

Waste Management: The process should generate minimal waste, and any waste produced should be managed in an environmentally responsible manner.

A scalable synthesis for 4-(difluoromethyl)pyridin-2-amine, a related key intermediate, was developed as a five-step, two-pot procedure, highlighting the importance of process optimization for large-scale production. unimi.it Another example is the gram-scale synthesis of symmetrical pyridines via an iron-catalyzed cyclization, demonstrating the applicability of the method for larger quantities. rsc.org

Advanced Structural Characterization and Elucidation

X-ray Crystallography Studies of Molecular and Crystal Structure

While specific crystallographic data for 4-(4-Bromophenyl)pyridin-2-amine (B6206686) is not extensively detailed in the available literature, analysis of closely related structures provides significant insight into the expected molecular and crystal architecture. Studies on analogous compounds, such as derivatives of aminopyridine and bromophenyl-substituted heterocycles, allow for a robust prediction of its structural characteristics.

The conformation of this compound is largely defined by the rotational orientation of the bromophenyl ring relative to the pyridin-2-amine moiety. This orientation is described by the dihedral or torsional angle between the two aromatic rings. In similar structures, like 4-(4-Bromophenyl)-2,6-diphenylpyridine, the phenyl rings are not coplanar with the central pyridine (B92270) ring. nih.govresearchgate.net Instead, they adopt a twisted conformation. nih.govresearchgate.net

For this related compound, X-ray diffraction analysis revealed that the three phenyl rings exhibit a disrotatory arrangement around the pyridine core. The dihedral angles between the pyridine ring and the phenyl substituents are significant, measuring 19.56 (13)°, 27.54 (13)°, and 30.51 (13)°. nih.govresearchgate.net This twisting is a common feature in bi-aryl systems, arising from the need to minimize steric hindrance between hydrogen atoms on adjacent rings. It is therefore highly probable that this compound also adopts a non-planar conformation, with a notable torsional angle between the pyridine and bromophenyl rings.

Table 1: Dihedral Angles in the Related Compound 4-(4-Bromophenyl)-2,6-diphenylpyridine

| Interacting Rings | Dihedral Angle (°) |

|---|---|

| Pyridine and Phenyl (Position 2) | 19.56 (13) |

| Pyridine and Phenyl (Position 6) | 27.54 (13) |

| Pyridine and Bromophenyl (Position 4) | 30.51 (13) |

Data from a related structure used for illustrative purposes. nih.govresearchgate.net

The functional groups present in this compound—specifically the primary amine (-NH2), the pyridine nitrogen, and the bromine atom—are key drivers in forming its supramolecular structure. These groups facilitate a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which dictate how the molecules pack together in the solid state.

In the crystal structure of a related compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, molecules form distinct dimers through pairs of N—H⋯N hydrogen bonds. nih.gov This creates a stable R²₂(12) ring motif. nih.gov It is highly anticipated that the amino group and the pyridine nitrogen of this compound would engage in similar strong, directional hydrogen bonding, leading to the formation of dimers or chains.

High-Resolution Spectroscopic Probes for Structural Assignment

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of organic molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide the primary data for structural confirmation.

¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine and bromophenyl rings. The protons on the pyridine ring, being in an electron-deficient system, would appear at a lower field compared to those on the bromophenyl ring. The amino group protons would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The carbons attached to nitrogen and bromine would show characteristic shifts due to the electronegativity of these atoms.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and bromophenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This allows for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

While specific experimental data is not available, expected chemical shifts can be predicted based on substituent effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Pyridine Ring) | 6.5 - 8.5 | Influenced by the electron-donating amino group and the ring nitrogen. |

| ¹H | Aromatic (Bromophenyl Ring) | 7.4 - 7.8 | Typical range for a 1,4-disubstituted benzene (B151609) ring. |

| ¹H | Amine (-NH₂) | 4.5 - 6.0 | Often a broad signal, position is solvent-dependent. |

| ¹³C | Aromatic (Pyridine Ring) | 105 - 160 | C2 carbon bearing the amino group will be highly shielded. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations of the two aromatic rings. A strong band corresponding to the C-Br stretch would be found in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for identifying vibrations of non-polar bonds. aps.org The symmetric "ring breathing" modes of the pyridine and benzene rings would produce strong signals in the Raman spectrum. The C-Br stretch is also Raman active. Comparing solution and solid-state Raman spectra can provide insights into conformational changes and intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Pyridine/Benzene Rings | C=C / C=N Stretch | 1400 - 1650 | FTIR, Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FTIR |

| Pyridine/Benzene Rings | Ring Breathing | 980 - 1020 | Raman (Strong) |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₉BrN₂), the calculated monoisotopic mass is 247.99999 Da.

The mass spectrum also reveals the compound's fragmentation pattern under ionization, providing further structural evidence. A key feature in the spectrum of a bromo-compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |

|---|---|---|---|

| 250 | 252 | [C₁₁H₉BrN₂]⁺ | Molecular Ion (M⁺) |

| 171 | 171 | [C₁₁H₉N₂]⁺ | Loss of Br radical |

| 155 | 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study and characterize chiral molecules, which are molecules that are non-superimposable on their mirror images and can exist as enantiomers.

The molecular structure of this compound lacks a chiral center (an atom bonded to four different groups). Furthermore, while some biaryl systems can exhibit axial chirality (atropisomerism) if rotation around the single bond connecting the rings is sufficiently hindered, this is not anticipated for this compound under normal conditions. The molecule possesses a plane of symmetry that passes through the C-Br bond, the inter-ring C-C bond, and the pyridine nitrogen and C-NH₂ group. Therefore, this compound is an achiral molecule. As it does not have enantiomers, chiroptical spectroscopy is not an applicable technique for its characterization.

Theoretical and Computational Investigations of 4 4 Bromophenyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for 4-(4-Bromophenyl)pyridin-2-amine (B6206686) allow for the prediction of its geometry, electronic properties, and reactivity. By modeling the electron density, DFT can elucidate regions of the molecule that are electron-rich or electron-deficient, which is fundamental to understanding its interactions.

For instance, DFT has been effectively used to study related pyridine (B92270) derivatives. In studies of 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces, DFT calculations helped to understand the binding energies and configurations of the molecule on different substrates. dntb.gov.uaiphy.ac.cn This type of analysis for this compound would be critical in predicting its behavior in contexts like surface science and catalysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, particularly the amino group, while the LUMO would likely be distributed across the π-system of both the pyridine and bromophenyl rings. This distribution makes the amino group a likely site for electrophilic attack and the aromatic rings susceptible to nucleophilic attack.

Table 1: Conceptual Frontier Orbital Properties of this compound

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Relatively high, indicating a good electron donor, centered on the aminopyridine moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Relatively low, indicating a capacity to accept electrons, distributed over the π-system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance between stability and reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. mdpi.com The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.

For this compound, the MESP would show a significant negative potential around the nitrogen atom of the pyridine ring and the exocyclic amino group, identifying these as primary hydrogen bond acceptor and donor sites, respectively. The hydrogen atoms of the amino group would exhibit a positive potential, making them strong hydrogen bond donors. The bromine atom can also participate in halogen bonding, presenting a region of positive potential known as a σ-hole. dtic.mil Crystal structure analyses of similar compounds confirm the importance of N—H⋯N and N—H⋯O hydrogen bonds in forming supramolecular structures. nih.gov

Table 2: Predicted Hydrogen Bonding Sites from MESP Analysis

| Site | Type | Role in Hydrogen Bonding |

| Pyridine Nitrogen | Atom with Lone Pair | Acceptor |

| Amino Group Nitrogen | Atom with Lone Pair | Acceptor |

| Amino Group Hydrogens | Electronegatively Bound H | Donor |

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For this compound, calculations would predict characteristic stretching frequencies for the N-H bonds of the amino group, C-N bonds, C-Br bond, and the aromatic C-C and C-H bonds, aiding in its structural characterization.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ed.ac.uk For a molecule like this compound, which has rotational freedom around the single bond connecting the phenyl and pyridine rings, MD simulations can explore its conformational landscape. These simulations can reveal the preferred dihedral angles between the two rings and how the molecule's shape changes in different environments, such as in various solvents or when interacting with a biological target. ed.ac.ukgithub.com Studies on related pyrimidine (B1678525) derivatives have used MD simulations to understand their stable binding modes within protein active sites, highlighting the utility of this technique. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. For analogues of this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or biological activity. For example, 3D-QSAR models have been successfully built for related kinase inhibitors to understand the relationship between their structure and inhibitory activity. nih.gov Such models for analogues of this compound would be invaluable for designing new compounds with optimized properties for specific applications. frontiersin.org

Reaction Mechanism Studies and Transition State Analysis (Computational)

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states. This provides a detailed understanding of reaction pathways and kinetics. For this compound, computational studies could explore its synthesis via cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com For instance, the on-surface Ullmann reaction, a C-C bond-forming reaction, has been studied for the related molecule 4-[(4-bromophenyl)ethynyl]pyridine using DFT, revealing the influence of the metal catalyst on the reaction pathway. iphy.ac.cn Similar studies on this compound could optimize its synthesis and predict its reactivity in various chemical transformations.

Reactivity and Chemical Transformations of 4 4 Bromophenyl Pyridin 2 Amine

Derivatization Strategies via the Amine Moiety

The primary amine group on the pyridine (B92270) ring is a key site for derivatization, readily participating in a variety of classical amine reactions.

The nucleophilic nature of the exocyclic amine at the C-2 position of the pyridine ring allows for straightforward acylation, alkylation, and sulfonylation reactions. These transformations are fundamental for building molecular complexity.

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, reactions analogous to the N-acylation of amino acids with benzoyl chloride derivatives proceed efficiently. mdpi.com The reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of a base like triethylamine (B128534) has been shown to lead to N-acylated intermediates, which can undergo further intramolecular reactions. researchgate.net This highlights the potential for similar reactivity with 4-(4-bromophenyl)pyridin-2-amine (B6206686) to generate a variety of amide derivatives.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. The pyridyl nitrogen can also be a site for alkylation, particularly under certain conditions, which can lead to the formation of pyridinium (B92312) salts. In related systems, such as 2-pyridone derivatives, O-alkylation has been observed, which imparts aromaticity to the ring system. nih.gov For this compound, selective N-alkylation at the exocyclic amine is a common strategy for introducing alkyl substituents.

Sulfonylation: The amine group can react with sulfonyl chlorides to produce sulfonamides. This reaction is a standard method for introducing sulfonyl groups into molecules. For example, the treatment of various alcohols with sulfonyl chlorides is catalyzed by 4-methylpyridine (B42270) N-oxide, indicating the role pyridine derivatives can play in facilitating such transformations. chemrxiv.org The direct sulfonylation of the amine in this compound with various aryl or alkyl sulfonyl chlorides would yield the corresponding sulfonamide products, which are of interest in medicinal chemistry.

Table 1: Representative Derivatization Reactions of the Amine Moiety

| Reaction Type | Reagent Example | Product Type |

| Acylation | Benzoyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary amine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

The primary amine of this compound is a versatile handle for the construction of imines and for building a variety of heterocyclic ring systems.

Imine Formation: The reaction of the primary amine with aldehydes or ketones under acid catalysis leads to the formation of imines, also known as Schiff bases. researchgate.net This reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent dehydration yields the C=N double bond of the imine. acs.orgfrontiersin.org This reaction is a cornerstone for creating dynamic covalent libraries and for synthesizing precursors to more complex molecular architectures.

Heterocycle Synthesis: The 2-aminopyridine (B139424) scaffold is a well-established precursor for the synthesis of fused heterocyclic systems. For example, it can react with α-haloketones in a condensation reaction to form imidazo[1,2-a]pyridines. rsc.org The amine group provides the necessary nucleophilicity to initiate cyclization cascades. Research has shown the synthesis of complex thiazole (B1198619) and pyrazole (B372694) derivatives from the reaction of 5-bromo-2-aminopyridine with other reagents, a process that involves the formation of an imino linkage. researchgate.net Similarly, this compound can be used to generate fused systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]pyridin-5-ones through multi-step syntheses. nih.govnih.gov

Table 2: Examples of Heterocycle Synthesis from Aminopyridine Precursors

| Starting Material | Reagent(s) | Resulting Heterocycle |

| 2-Aminopyridine | α-Bromoketone | Imidazo[1,2-a]pyridine |

| 5-Bromo-2-aminopyridine | p-Bromophenacyl bromide, etc. | Thiazole and Pyrazole derivatives |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine |

Functionalization via the Bromine Atom (e.g., Further Cross-Coupling Reactions)

The bromine atom on the phenyl ring serves as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl group.

Palladium-catalyzed reactions are the most common methods for this purpose. The Stille coupling, which pairs the aryl bromide with an organostannane reagent, is a robust method for forming new carbon-carbon bonds. mdpi.comresearchgate.net Similarly, the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are all powerful tools for derivatizing the bromophenyl moiety.

Furthermore, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to replace the bromine atom with a variety of nitrogen-based nucleophiles, including primary and secondary amines, amides, and carbamates. nih.gov This reaction is exceptionally broad in scope and is a key method for synthesizing complex aniline (B41778) derivatives. Copper-catalyzed cross-coupling reactions have also emerged as a valuable alternative for forming C-N bonds. nih.gov These reactions enable the late-stage functionalization of the molecule, providing access to a diverse range of analogues with varied electronic and steric properties.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The reactivity of the two aromatic rings in this compound towards substitution reactions is distinct.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (C-2 and C-4) to the ring nitrogen. The presence of the amino group at the C-2 position and the aryl group at the C-4 position means that any substitution would likely target other activated positions if a suitable leaving group were present. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this regioselectivity. Studies comparing 2-amino-4-bromopyridine (B18318) with 2-amino-5-bromopyridine (B118841) show that the 4-bromo isomer is significantly more reactive towards nucleophilic substitution because the bromine is at an activated position.

Electrophilic Aromatic Substitution (EAS): The bromophenyl ring behaves like a typical deactivated benzene (B151609) ring, where the bromine atom is an ortho-, para-directing deactivator. Electrophilic substitution reactions, such as nitration or further halogenation, would be expected to occur on this ring, primarily at the positions ortho to the bromine atom, although the reaction rates would be slower than for unsubstituted benzene. The pyridine ring is generally resistant to electrophilic attack unless under harsh conditions, due to the deactivating effect of the ring nitrogen.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are influenced by its conjugated π-system and the presence of electroactive groups like the amine and bromo-aryl moieties.

Photochemical Reactivity: 2-Aminopyridine derivatives are known precursors in photochemical synthesis. For example, imidazo[1,2-a]pyridines can be synthesized and further functionalized using photoredox catalysis under visible light. mdpi.com Cobalt-catalyzed photochemical C-N coupling of aryl halides with various nitrogen nucleophiles has been reported as an adaptive method, suggesting that the bromo-aryl portion of the molecule could be functionalized under photochemical conditions. researchgate.net The extended conjugation in 4-aryl-2-aminopyridines can also lead to interesting fluorescent properties, with emission wavelengths being tunable by substituent manipulation.

Electrochemical Reactivity: The electrochemical behavior of aminopyridines has been explored for synthetic purposes. The electrochemical oxidation of amines is a key step in many transformations. For instance, 2-aminopyridines can be used to directly synthesize 3-bromoimidazo[1,2-a]pyridines via an electro-oxidative process. This suggests that this compound could undergo electrochemical oxidation, potentially leading to dimerization or reaction with other nucleophiles. acs.org The bromine atom can also be involved in electrochemical reactions; electrochemical bromination of electron-rich arenes can be achieved by the anodic oxidation of bromide anions. Conversely, reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides can be performed electrochemically, indicating a potential pathway for functionalizing the bromophenyl group under reductive electrochemical conditions.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 4-(4-Bromophenyl)pyridin-2-amine (B6206686) and its Derivatives

The ligand characteristics of this compound and its related structures are defined by their binding modes and coordination capabilities.

Binding Modes and Coordination Sites (Nitrogen Donors)

The fundamental structure of this compound features two key nitrogen atoms with the potential to donate lone pairs of electrons to a metal center: the pyridine (B92270) ring nitrogen and the exocyclic amino group nitrogen. This allows the molecule to coordinate to metal ions in various ways. nih.gov

Derivatives of this compound, such as those incorporating additional coordinating groups like a carboxylic acid, can exhibit more complex binding. For instance, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid acts as a tridentate ligand, coordinating through two pyridine nitrogen atoms and a carboxylic oxygen atom. jcsp.org.pkresearchgate.net In other cases, related aminopyridine ligands have been shown to coordinate through the sulfur and amine groups. nih.gov The specific binding mode is influenced by factors such as the metal ion's nature, the solvent system, and the presence of other ligands.

The geometry of the resulting metal complexes is also dictated by the coordination of these nitrogen donors. Pyridine and its derivatives are known to form complexes with various geometries, including octahedral, square planar, and tetrahedral arrangements. wikipedia.orgjscimedcentral.com

Chelating vs. Bridging Capabilities

The arrangement of the nitrogen donor atoms in this compound and its derivatives allows for both chelation and bridging ligation.

Chelation: When both the pyridine nitrogen and the amino nitrogen of a single ligand molecule bind to the same metal center, it forms a stable chelate ring. This is a common coordination mode, particularly in the formation of monomeric complexes. nih.gov

Bridging: Alternatively, the ligand can act as a bridge between two or more metal centers. For example, one nitrogen atom can coordinate to one metal ion while the other nitrogen atom coordinates to a second metal ion. This can lead to the formation of polynuclear complexes or coordination polymers. The balance between chelation and bridging can be influenced by steric factors and the electronic properties of the ligand and metal. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Pd, Co, Ni, Cu, Zn, Ru)

A wide range of transition metal complexes have been synthesized using aminopyridine-type ligands. These include complexes with palladium, cobalt, nickel, copper, zinc, and ruthenium. nih.govnih.govekb.eg

The synthesis often involves a straightforward mixing of the ligand and a metal salt, sometimes with heating or refluxing to facilitate the reaction. nih.govekb.eg For example, complexes of Fe(II) and Co(II) with a derivative, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, were synthesized by mixing the metal chloride with the ligand in methanol. jcsp.org.pk Similarly, Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes have been prepared by reacting the corresponding metal salts with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium. nih.gov

The resulting complexes are then characterized using a variety of analytical techniques, including:

Elemental Analysis: To determine the stoichiometry of the complex. jcsp.org.pkjscimedcentral.com

Spectroscopic Methods (FTIR, UV-Vis, NMR): To probe the coordination environment of the metal ion and confirm the binding of the ligand. jcsp.org.pknih.gov

Conductivity Measurements: To determine the electrolytic nature of the complexes. jcsp.org.pk

Magnetic Susceptibility: To investigate the magnetic properties of paramagnetic complexes. nih.gov

The table below summarizes some of the synthesized transition metal complexes with related aminopyridine ligands.

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Fe(II) | 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | Octahedral | jcsp.org.pkresearchgate.net |

| Co(II) | 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | Octahedral | jcsp.org.pkresearchgate.net |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Ru(II) | 4'-(4-bromophenyl)-2,2':6',2''-terpyridine derivatives | Octahedral | researchgate.net |

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound and related N-aryl-2-aminopyridines have shown significant promise in the field of catalysis, particularly in cross-coupling reactions. nih.gov

Role in Cross-Coupling Reactions and Mechanistic Insights

Palladium complexes of N-aryl-2-aminopyridines are particularly effective catalysts for C-N cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of arylated amines. nih.govacs.org These reactions are crucial for the synthesis of pharmaceuticals, natural products, and organic materials. acs.org

The catalytic cycle typically involves the formation of a stable complex between the N-aryl-2-aminopyridine ligand and the palladium catalyst. The pyridyl nitrogen of the ligand often acts as a directing group, facilitating the activation of C-H bonds and subsequent cyclization or functionalization reactions. nih.gov This chelation-assisted C-H bond activation can lead to the formation of five-, six-, or seven-membered metallacyclic intermediates. nih.gov

For instance, palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines has been used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. The proposed mechanism involves the chelation of the pyridyl nitrogen to a CO-ligated Pd(II) species, followed by electrophilic cyclopalladation onto the phenyl ring through C-H bond cleavage. nih.gov

The versatility of these catalytic systems is further highlighted by their use in various other cross-coupling reactions, including Suzuki-Miyaura reactions. researchgate.net The ability to tune the electronic and steric properties of the aminopyridine ligand allows for the optimization of catalyst activity and selectivity for specific transformations.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a critical area of research in organic chemistry and pharmaceuticals. Chiral ligands are essential components of many catalytic systems, as they can induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other.

While the direct application of this compound as a chiral ligand in asymmetric catalysis has not been extensively reported in the available literature, the broader class of chiral pyridine-containing ligands has been successfully employed in a variety of asymmetric transformations. nih.govrsc.org These ligands, when complexed with transition metals such as iridium, rhodium, and copper, can catalyze reactions with high enantioselectivity. researchgate.net The development of novel chiral catalysts is an ongoing effort, with a focus on creating structurally diverse ligands to achieve high efficiency and selectivity in a wide range of chemical reactions. acs.orgmdpi.com The synthesis of chiral pyridines is a key step in the development of these catalysts. nih.gov

Photophysical Properties of Metal Complexes

The study of the photophysical properties of metal complexes, including their absorption and emission of light, is crucial for their application in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The nature of the ligand plays a significant role in determining the photophysical characteristics of a metal complex.

Iridium(III) complexes, in particular, have been the subject of intense research due to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence. nih.govanalis.com.my This property makes them excellent candidates for use as emitters in OLEDs. nih.gov The emission color and efficiency of these complexes can be tuned by modifying the structure of the ligands. nih.govanalis.com.my For instance, the introduction of different substituents on the pyridine ring can alter the energy levels of the molecular orbitals involved in the emissive process, leading to shifts in the emission wavelength. analis.com.my

While specific photophysical data for metal complexes of this compound are not detailed in the currently available research, studies on related iridium(III) and platinum(II) complexes with other substituted pyridine ligands provide insights into the potential properties of such compounds. researchgate.netmdpi.com The investigation of new iridium and other transition metal complexes with novel ligands continues to be an active area of research aimed at developing materials with enhanced photophysical properties for various technological applications. researchgate.net

Investigation of Biological Activity at the Molecular and Mechanistic Level

In Vitro Molecular Target Identification and Validation

In vitro studies are fundamental to pinpointing the molecular targets of a compound. For derivatives of 4-(4-Bromophenyl)pyridin-2-amine (B6206686), these investigations have primarily involved enzyme inhibition assays and computational interaction studies.

While direct enzyme inhibition data for this compound is not extensively documented, studies on closely related structures reveal a pattern of interaction with key enzymes implicated in various diseases. For instance, derivatives incorporating the pyridin-2-amine moiety have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are prominent targets in cancer therapy. Similarly, analogues containing the 4-bromophenyl group have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant to neurodegenerative disorders such as Alzheimer's disease.

A study on 4-(4-bromophenyl)-2,2'-bipyridine (a related compound lacking the 2-amino group) showed that while the ligand itself had insignificant lipoxygenase inhibition activity, its transition metal complexes displayed promising inhibitory capabilities. This suggests that the core structure can be modified to enhance or introduce specific enzyme inhibitory functions.

Table 1: Enzyme Inhibition by Analogues of this compound

| Analogue/Derivative Class | Target Enzyme | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 4'-(4-Bromophenyl)-4'-piperidinol Derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B) | Alzheimer's Disease | Analogues showed potent and selective inhibition. | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Cyclin-Dependent Kinase 2/4/6 (CDK2/4/6) | Cancer | Derivatives identified as potent inhibitors. | |

| 4-(4-Bromophenyl)-2,2'-bipyridine Metal Complexes | Lipoxygenase | Inflammation | Metal complexes showed significant activity, unlike the parent ligand. |

Currently, there is a lack of specific public data from receptor binding assays for this compound. Such assays would be crucial for determining if the compound or its derivatives interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which would open new avenues for understanding its pharmacological profile.

Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics of protein-ligand interactions. While these specific experimental studies have not been reported for this compound itself, the computational docking studies performed on its derivatives serve as a proxy. These computational methods predict binding modes and energies, offering valuable hypotheses that await experimental validation by techniques such as SPR or ITC.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are pivotal for optimizing lead compounds into potent and selective drug candidates. This involves synthesizing a series of analogues and evaluating how specific structural modifications affect their biological activity.

The synthesis of analogues based on the this compound scaffold is a key strategy for exploring its biological potential. Researchers have successfully synthesized various derivatives by modifying the core structure. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were created by reacting 4-(4-bromophenyl)thiazol-2-amine with different aromatic aldehydes. This approach allows for the systematic investigation of how different substituents on the amine or other parts of the molecule influence activity. Other synthetic efforts have focused on creating more complex heterocyclic systems, such as pyrazoles and pyrimidines, that incorporate the bromophenyl moiety. These synthetic endeavors are essential for building a library of related compounds to establish robust SAR.

Computational tools play a vital role in modern drug discovery, providing insights into SAR at the molecular level and guiding the design of new analogues. Molecular docking studies have been extensively used to investigate derivatives of this compound.

For instance, docking studies of pyrimidin-2-amine derivatives with the E. coli DNA gyrase B protein helped to rationalize their observed antibacterial activity, showing that the most active compounds had favorable binding interactions at the enzyme's active site. Similarly, the docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives into the binding pockets of microbial and cancer-related proteins revealed a strong correlation between docking scores and in vitro activity. These studies typically highlight the importance of the bromophenyl group for key hydrophobic or halogen-bonding interactions within the binding site, while the pyridine (B92270) and amine components provide crucial hydrogen bonding opportunities.

Table 2: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Protein Target | Key Interaction Findings | Reference |

|---|---|---|---|

| Pyrimidin-2-amine Derivatives | E. coli DNA Gyrase B (PDB: 1KZN) | High docking scores and favorable binding interactions correlated with antibacterial activity. | |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Tyrosyl-tRNA synthetase (PDB: 1JIJ) | Good docking scores within the binding pocket were observed for active compounds. | |

| 4'-(4-Bromophenyl)-4'-piperidinol Derivatives | Human MAO-B and AChE | Modeling displayed key interactions with the active sites of the enzymes. |

Cellular Pathway Modulation at a Molecular Level

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the direct modulation of cellular pathways at a molecular level by the compound this compound. Research focusing on the explicit interaction of this compound with specific enzymes, signaling proteins, or metabolic pathways is not publicly available at this time.

While research exists on compounds with structural similarities, such as derivatives of bromophenyl-pyridinyl-amines, these studies focus on different molecular entities. For instance, various kinase inhibitors containing a bromophenyl moiety have been investigated. ontosight.aiacs.orgacs.orgnih.gov These related but distinct molecules have been shown to interact with targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and adenosine (B11128) kinase. acs.orgacs.org However, due to the precise structural requirements for molecular interactions, these findings cannot be extrapolated to predict the activity of this compound.

The biological activity and the specific cellular pathways modulated by a compound are intrinsically linked to its unique three-dimensional structure and chemical properties. Without dedicated research on this compound, any discussion of its potential effects on cellular pathways would be speculative and fall outside the scope of established scientific findings.

Therefore, no data tables or detailed research findings on the cellular pathway modulation of this compound can be provided.

Analytical Methodologies for Research and Quality Control

Chromatographic Separation Techniques (HPLC, GC-MS for purity analysis)

Chromatographic methods are paramount for separating 4-(4-Bromophenyl)pyridin-2-amine (B6206686) from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of pyridine (B92270) derivatives. researchgate.net The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The precise conditions can be optimized to achieve efficient separation of the target compound from any potential impurities.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for closely related structures provide a strong foundational methodology. For instance, the analysis of pyridine-containing compounds is often performed using C18 columns with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. helixchrom.comptfarm.pl UV detection is suitable due to the chromophoric nature of the phenyl and pyridine rings.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240-260 nm |

| Column Temperature | 45°C |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development based on established methods for similar compounds. ptfarm.plrjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and thermally stable compounds. cdc.gov For purity analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification of the parent compound and any impurities.

The analysis of brominated compounds by GC-MS is a well-established technique. thermofisher.com For this compound, a high-resolution capillary column would be employed to achieve good separation. The mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom, aiding in the identification of bromine-containing fragments and the molecular ion. While pyridine itself can be analyzed by GC-MS, the amino group in the target molecule may sometimes require derivatization to improve peak shape and thermal stability, although it is often not necessary. nih.govnih.gov

Spectrophotometric Quantification Methods in Research Samples

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solutions, provided that it is the only absorbing species at the chosen wavelength or that interfering substances can be accounted for. The presence of the bromophenyl and aminopyridine moieties gives the molecule strong ultraviolet absorbance.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax). For the related compound 4-aminopyridine (B3432731), a λmax is observed at 260 nm. nih.gov It is anticipated that this compound would have a similar λmax. Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve, which plots absorbance versus concentration, should be linear and adhere to the Beer-Lambert Law. The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating the concentration from the calibration curve.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov For this compound, the primary aromatic amine group is an ideal target for derivatization to enhance detection sensitivity, particularly in HPLC with fluorescence detection.

The goal of derivatization is to attach a "tag" to the molecule that has a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). squ.edu.om This is especially useful for trace-level analysis where the native absorbance or fluorescence of the compound is insufficient for reliable quantification.

Common derivatization strategies for primary aromatic amines involve reaction with specific reagents to form highly fluorescent or UV-absorbent products. nih.govdoi.org These reactions are typically performed "pre-column," meaning the derivatization occurs before the sample is injected into the HPLC system.

Table 2: Common Pre-Column Derivatizing Reagents for Primary Amines

| Derivatizing Reagent | Detection Method | Comments |

|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. The resulting derivative is highly fluorescent. nih.gov |

| Dansyl Chloride | Fluorescence / UV | Reacts with primary and secondary amines to produce stable, fluorescent derivatives. nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | A common reagent that provides high sensitivity for the analysis of amines. nih.gov |

| Benzoyl Chloride | UV | Forms a benzoylated derivative with enhanced UV absorbance, suitable for standard HPLC-UV detection. |

This table summarizes common reagents used for the derivatization of primary amines to enhance their analytical detection.

By employing these derivatization strategies, the limits of detection and quantification for this compound can be significantly lowered, enabling its accurate measurement in complex matrices or at very low concentrations.

Potential Applications in Material Science and Advanced Technologies Mechanism Based

Photophysical Properties for Optoelectronic Materials (e.g., Luminescence Mechanisms)

Derivatives of 2-aminopyridine (B139424) are recognized for their fluorescent properties, making them promising candidates for optoelectronic materials. sciforum.netnih.gov The luminescence in these molecules typically arises from intramolecular charge transfer (ICT) states, where the electron-donating amino group and the electron-accepting pyridine (B92270) ring play crucial roles. The specific photophysical characteristics can be finely tuned by modifying the substituents on the pyridine ring.

In a study on novel pyridine-based luminogens, it was found that the presence of electron-withdrawing groups at position 5 of the 2-aminopyridine core significantly influenced the fluorescence properties. beilstein-journals.org Specifically, derivatives with bromine or trifluoromethyl groups exhibited a notable enhancement in fluorescence, a phenomenon attributed to an Acceptor-Donor-Acceptor (A-D-A) electronic structure. beilstein-journals.org This suggests that the bromine atom in 4-(4-Bromophenyl)pyridin-2-amine (B6206686) could similarly enhance its luminescent properties.

Furthermore, some 2-aminopyridine derivatives exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence intensity is greater in the aggregated state than in solution. beilstein-journals.org This property is highly desirable for applications in solid-state lighting and displays. The mechanism behind AIEE often involves the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

A closely related compound, diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate, has been synthesized and its photophysical properties characterized. This compound displays an absorption maximum (λA) at 270 nm, an excitation maximum (λex) at 390 nm, and an emission maximum (λem) at 485 nm, with a fluorescence quantum yield (Φ) of 0.22. mdpi.com These findings provide a valuable reference point for the expected photoluminescent behavior of this compound.

Table 1: Photophysical Data of a Related 2-Aminopyridine Derivative mdpi.com

| Compound | λA (nm) | λex (nm) | λem (nm) | Φ |

| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.22 |

Note: The data presented is for a structurally similar compound and serves as an estimate for the potential properties of this compound.

Electronic Properties for Semiconductor Applications

The electronic characteristics of aminopyridine derivatives suggest their potential use in semiconductor devices. The ability of these molecules to influence the properties of adjacent materials is a key factor. For instance, a self-assembled monolayer of 4-aminopyridine (B3432731) has been demonstrated to act as a metal nucleation inducer and adhesion promoter for silver (Ag) thin films. nih.gov This resulted in the formation of more transparent and low-resistance Ag electrodes, which in turn improved the performance of organic light-emitting devices (OLEDs). nih.gov The amine and pyridine groups in 4-aminopyridine were crucial for modifying the substrate surface properties and enhancing the nucleation density of silver. nih.gov

This principle can be extended to this compound. The presence of the amino and pyridine functionalities could enable it to function as an interfacial layer in organic electronic devices, improving charge injection/extraction and enhancing device efficiency and stability. The bromophenyl group offers a site for further functionalization, allowing for the tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of other materials in a device stack.

Heteroleptic Cu(I) complexes incorporating nitrile-substituted bipyridyl ligands have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org These complexes can be anchored to semiconductor surfaces like TiO2, demonstrating the potential of pyridine-based ligands in photovoltaic applications. rsc.org This highlights a pathway where this compound could be incorporated into larger molecular systems for light-harvesting applications.

Self-Assembly for Nanostructured Materials

The formation of ordered nanostructures through self-assembly is a powerful bottom-up approach to creating functional materials. Molecules containing the 2-aminopyridine unit have been shown to undergo self-assembly in non-polar solvents. researchgate.net This process is driven by non-covalent interactions such as hydrogen bonding (between the amino groups and pyridine nitrogen atoms) and π-π stacking (between the aromatic rings).

The specific molecular structure of this compound, with its hydrogen bond donors and acceptors and aromatic systems, makes it an excellent candidate for forming well-defined supramolecular architectures. The directionality of the hydrogen bonds and the stacking of the phenyl and pyridine rings can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The self-assembly of amino-functionalized molecules on surfaces is a well-established method for modifying surface properties. nih.gov For example, aminopropyltrimethoxysilane can form smooth, homogeneous monolayers on silicon surfaces. nih.gov Similarly, this compound could be deposited on various substrates to create functionalized surfaces with tailored properties for applications in electronics, sensing, or catalysis. The ability to control the molecular arrangement at the nanoscale is critical for fabricating devices with predictable and reproducible performance.

Sensor Development Based on Molecular Recognition Principles

The 2-aminopyridine scaffold is a versatile platform for the design of chemical sensors. The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for metal ions and other analytes. This interaction can lead to a change in the photophysical properties of the molecule, such as its fluorescence, providing a detectable signal.

For example, a 2-aminopyridine derivative has been reported as a fluorescent "On-Off" molecular switch for the selective detection of Fe³⁺ and Hg²⁺ ions. researchgate.net The binding of these metal ions to the aminopyridine moiety quenches its fluorescence, allowing for their quantitative detection. The selectivity of these sensors is determined by the specific coordination chemistry between the host molecule and the guest analyte.

Another study demonstrated that a salicylidene derivative of 3-aminopyridine (B143674) can act as a selective chemosensor for Cu(II), Al(III), and Fe(III) ions through changes in its UV-Vis absorption and fluorescence spectra. nih.gov The formation of a complex between the sensor molecule and the metal ion is responsible for the observed spectral changes. The principles of molecular recognition, involving specific and directional non-covalent interactions, are central to the functioning of these sensors. The structure of this compound, with its potential binding sites and appended signaling unit (the bromophenyl group), makes it a promising candidate for the development of new and selective chemical sensors.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, a pyridine precursor (e.g., 4-bromophenyl boronic acid) can undergo Suzuki-Miyaura coupling with a halogenated pyridin-2-amine derivative under palladium catalysis. Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DMF), and elevated temperatures (80–120°C). Guanidine nitrate may serve as a catalyst for cyclization steps in related pyrimidin-2-amine syntheses . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aryl halide to boronic acid) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Expect aromatic proton signals at δ 7.29–7.87 ppm (merged multiplet for Harom) and NH₂ protons as a singlet (~δ 5.29 ppm). The bromophenyl group introduces deshielding effects, shifting adjacent protons upfield .

- ¹³C NMR : Key signals include ipso-C (~139.7 ppm), pyridine carbons (104–165 ppm), and Br-substituted phenyl carbons (127–141 ppm) .

- IR : N-H stretches (3398 cm⁻¹ for NH₂), C-Br vibrations (600–800 cm⁻¹), and aromatic C=C (1659 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing bromophenyl group influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). Computational studies (DFT) predict reduced electron density on the pyridine ring, increasing susceptibility to electrophilic attack. Experimental validation involves comparing reaction rates with non-halogenated analogs. For Suzuki couplings, the Br substituent acts as a directing group, enabling regioselective functionalization .

Q. What strategies resolve contradictions in spectral data during characterization of derivatives?

- Methodology : Contradictions (e.g., overlapping NMR peaks) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable Temperature NMR : Distinguish dynamic effects (e.g., NH₂ proton exchange) by analyzing spectra at 25°C vs. −40°C .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths. While not directly reported for this compound, SHELX software is standard for refining crystal structures of similar amines .

Q. How can computational models predict the biological activity of this compound?

- Methodology :

- Docking Simulations : Use PyRx or AutoDock to model interactions with targets like kinase enzymes. The bromophenyl group may occupy hydrophobic pockets, while the pyridin-2-amine engages in hydrogen bonding .

- QSAR Studies : Correlate electronic parameters (Hammett σ⁺) with bioactivity data from analogs. Fluorinated derivatives (e.g., 2-(4-Fluorophenyl)pyridin-4-amine) show enhanced metabolic stability, suggesting bromine’s bulkier size may alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。